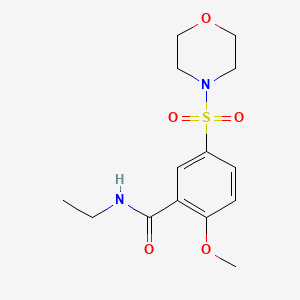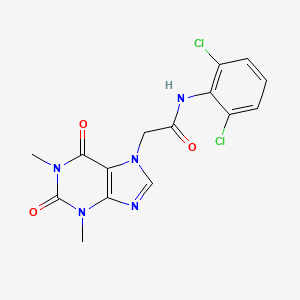![molecular formula C17H26N2O4S B4446179 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide
Vue d'ensemble
Description
2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide, also known as MPSB or N-(3-methyl-1-piperidinyl)-5-(2-methoxyphenyl)-2-(propylsulfonyl)benzamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide involves its binding to the TRPV1 channel, which is a non-selective cation channel that is primarily expressed in sensory neurons. By inhibiting the activity of this channel, 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide can reduce pain sensation and inflammation. Additionally, 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has been found to modulate the activity of various ion channels and receptors, including the GABA-A receptor and the voltage-gated sodium channel, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of TRPV1 channel activity, the modulation of ion channel and receptor activity, and the inhibition of cancer cell growth and proliferation. Additionally, 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide in lab experiments is its high selectivity and potency as a TRPV1 channel inhibitor. This makes it a valuable tool for studying the role of this channel in pain sensation and inflammation. However, one limitation of using 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide is that it may have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide, including the development of more selective and potent TRPV1 channel inhibitors, the investigation of the potential therapeutic applications of 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide in cancer and other diseases, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the use of 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide in combination with other drugs or therapies may be explored as a potential strategy to enhance its efficacy and reduce its side effects.
In conclusion, 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has shown promising results in various studies, and further research is needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has been studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has been found to act as a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide has also been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer and glioblastoma, due to its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-methoxy-5-(3-methylpiperidin-1-yl)sulfonyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-9-18-17(20)15-11-14(7-8-16(15)23-3)24(21,22)19-10-5-6-13(2)12-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGGMOSJOMXZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)

![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)